4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine
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Overview
Description
The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine” is a complex organic molecule that contains a pyrazole ring and a triazine ring. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Triazines are another class of organic compounds and are characterized by a 6-membered aromatic ring with three carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and triazine rings. The exact structure would depend on the specific arrangement of these rings and the location of the methyl and amine groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
High Energy Density Materials
Recent studies have highlighted the potential of high-nitrogen azine energetic compounds, including triazine derivatives, in the development of high energy density materials (HEDMs). These compounds are being explored for their use in propellants, explosives, and gas generators due to their ability to improve burning rates, reduce sensitivity, and enhance detonation performance. Triazine compounds, characterized by their nitrogen-rich structure, offer promising applications in energetic materials with improved performance and safety profiles (C. Yongjin & Ba Shuhong, 2019).
Heterocyclic Compound Synthesis
Triazine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. Their reactivity facilitates the creation of pyrazolo-imidazoles, thiazoles, and other heterocycles. These compounds have been utilized in the development of dyes and heterocyclic compounds with potential pharmaceutical applications. The unique reactivity of such derivatives under mild conditions opens up new avenues for the synthesis of diverse classes of heterocyclic compounds (M. A. Gomaa & H. Ali, 2020).
Agricultural and Medical Products
Amino-1,2,4-triazoles, closely related to the queried compound, find extensive use in agriculture and medicine. They are integral in the production of plant protection products such as insecticides and fungicides, as well as pharmaceuticals like antimicrobial and cardiological drugs. This underscores the versatility of triazole derivatives in contributing to the development of products that benefit both sectors (Nazarov V.N., D. Miroshnichenko, A. A. Ivakh, & B. Uspensky, 2021).
Pharmaceutical Research
In pharmaceutical research, triazine scaffolds are investigated for their biological significance, demonstrating a broad spectrum of pharmacological activities including antibacterial, antifungal, anticancer, and antiviral effects. The structural diversity of triazine derivatives enables the exploration of novel drugs with improved efficacy and specificity (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).
Antifungal Applications
Some triazine derivatives have shown significant efficacy against Fusarium oxysporum, a pathogen responsible for Bayoud disease in date palms. Research into the structure-activity relationships of these compounds provides valuable insights into designing effective antifungal agents, highlighting the therapeutic potential of triazine derivatives in combating fungal infections in agriculture (Y. Kaddouri, R. Benabbes, Sabir Ouahhoud, M. Abdellattif, B. Hammouti, & R. Touzani, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-5-4-6(2)15(14-5)9-12-7(3)11-8(10)13-9/h4H,1-3H3,(H2,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIMSILRLMYPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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